4-Chloro-5-iodo-6-methylpyrimidine

Description

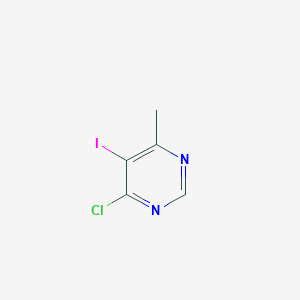

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-iodo-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c1-3-4(7)5(6)9-2-8-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJJWNAVCYJROL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70510106 | |

| Record name | 4-Chloro-5-iodo-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83410-15-5 | |

| Record name | 4-Chloro-5-iodo-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Multifunctional Scaffold

An In-Depth Technical Guide to 4-Chloro-5-iodo-6-methylpyrimidine (CAS 83410-15-5)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, substituted pyrimidines represent a "privileged scaffold." Their structural motifs are central to numerous biologically active molecules, from antiviral agents to kinase inhibitors. This compound is a notable member of this class, engineered as a versatile synthetic intermediate. Its strategic value lies in the differential reactivity of its two halogen substituents—the chloro and iodo groups. This allows for selective, sequential functionalization, making it an invaluable building block for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug development programs. This guide provides a comprehensive overview of its properties, reactivity, and practical applications.

Core Physicochemical and Structural Characteristics

This compound is commercially available as an off-white solid. Its core properties, derived from various suppliers and databases, are summarized below for quick reference. Purity levels are typically high, though it is crucial to consult the Certificate of Analysis for batch-specific data.

| Property | Value | Source(s) |

| CAS Number | 83410-15-5 | |

| Molecular Formula | C₅H₄ClIN₂ | |

| Molecular Weight | 254.46 g/mol | |

| Appearance | Solid, off-white solid | |

| Purity | ≥95% / 97% | |

| SMILES | Cc1ncnc(Cl)c1I | |

| InChI Key | PJJJWNAVCYJROL-UHFFFAOYSA-N | |

| Storage | Recommended: 2-8°C or -20°C, Protect from light |

Structural Representation

The arrangement of the substituents on the pyrimidine ring is key to the molecule's utility. The chloro, iodo, and methyl groups create a distinct electronic and steric environment that dictates its reactivity.

Caption: 2D Structure of this compound.

Synthesis & Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound was not found in the provided search results, its synthesis can be inferred from established pyrimidine chemistry. Typically, such compounds are prepared from readily available precursors like barbituric acid or diethyl malonate derivatives. A plausible synthetic strategy involves:

-

Ring Formation: Cyclization of a suitable 1,3-dicarbonyl compound (or equivalent) with an amidine to form the 6-methylpyrimidine core.

-

Halogenation: Subsequent chlorination and iodination steps. The order and specific reagents (e.g., POCl₃ for chlorination, N-iodosuccinimide (NIS) for iodination) would be critical to achieving the desired substitution pattern. The synthesis often involves multiple steps including cyclization, methylation, and chlorination.

Reactivity Profile and Strategic Applications in Synthesis

The primary utility of this reagent stems from the two halogen atoms, which serve as versatile leaving groups for nucleophilic aromatic substitution (SⁿAr) reactions. The carbon-chlorine and carbon-iodine bonds have different strengths and reactivities, which can be exploited for selective, stepwise functionalization.

-

C4-Cl Bond: The chlorine at the 4-position is activated by the adjacent ring nitrogens, making it susceptible to displacement by a wide range of nucleophiles (amines, thiols, alcohols, etc.). This is a cornerstone reaction in the synthesis of many kinase inhibitors and other pharmaceutical agents.

-

C5-I Bond: The iodine at the 5-position is less activated for SⁿAr but is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of aryl, alkynyl, or amino groups, respectively.

This dual reactivity enables a powerful synthetic strategy: first, perform an SⁿAr reaction at the C4 position, then use the C5-iodo group for a subsequent cross-coupling reaction to rapidly build molecular complexity.

Caption: Workflow for selective SⁿAr at the C4-chloro position.

Exemplary Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the substitution of the 4-chloro group with a primary or secondary amine. It is a foundational reaction for using this scaffold.

Objective: To synthesize a 4-amino-5-iodo-6-methylpyrimidine derivative.

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (1.1 - 1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent.

Methodology:

-

Inert Atmosphere: To a dry round-bottom flask, add this compound. Purge the flask with an inert gas (e.g., Argon or Nitrogen).

-

Causality: Using an inert atmosphere is crucial to prevent the introduction of moisture, which could react with the base or other reagents, leading to side reactions and lower yields.

-

-

Dissolution: Add anhydrous DMF to dissolve the starting material completely.

-

Addition of Reagents: Add the amine nucleophile to the solution, followed by the dropwise addition of DIPEA at room temperature.

-

Causality: DIPEA acts as a scavenger for the HCl generated during the reaction. Its bulky nature prevents it from acting as a competing nucleophile. Adding it dropwise helps to control any potential exotherm.

-

-

Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Causality: Heating is often required to overcome the activation energy for SⁿAr reactions on heteroaromatic rings. The choice of temperature depends on the nucleophilicity of the amine.

-

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and excess base.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 4-amino-5-iodo-6-methylpyrimidine product.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for CAS 83410-15-5 should always be consulted, general precautions based on related halo-pyrimidines are warranted.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and safety goggles or a face shield to prevent skin and eye contact.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid formation of dust and aerosols.

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.

-

Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store protected from light.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

This guide provides a foundational understanding of this compound as a high-value synthetic intermediate. Its well-defined reactivity profile makes it a powerful tool for the efficient construction of diverse and complex molecules targeted for biological screening.

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-5-iodo-6-methylpyrimidine

Introduction: The Strategic Importance of 4-Chloro-5-iodo-6-methylpyrimidine in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of therapeutic agents, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its specific interactions with biological targets. This compound is a key intermediate, offering multiple points for chemical modification, making it a valuable building block in the synthesis of complex molecular architectures for drug discovery programs. The presence of a chlorine atom at the 4-position and an iodine atom at the 5-position provides orthogonal reactivity, enabling selective and sequential transformations to build molecular diversity. This guide provides a comprehensive overview of the synthesis and characterization of this important heterocyclic compound, offering insights into the rationale behind the synthetic strategy and a detailed analysis of its structural features.

Synthetic Strategy: A Multi-step Approach to a Highly Functionalized Pyrimidine Core

The synthesis of this compound is most effectively achieved through a robust three-step sequence, commencing with the construction of the pyrimidine core, followed by sequential halogenation. This approach ensures high yields and purity of the final product.

The overall synthetic transformation is outlined below:

Caption: Synthetic pathway for this compound.

Part 1: Synthesis of the Pyrimidine Core - 4-hydroxy-6-methylpyrimidine

The foundational step involves the cyclocondensation of ethyl acetoacetate with acetamidine hydrochloride in the presence of a base to construct the pyrimidine ring.

Step 1: Experimental Protocol - Cyclocondensation

Materials:

-

Ethyl acetoacetate

-

Acetamidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add acetamidine hydrochloride and stir until it is fully dissolved.

-

Slowly add ethyl acetoacetate to the reaction mixture.

-

Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the resulting residue in a minimum amount of water and acidify with concentrated hydrochloric acid to a pH of approximately 6-7.

-

The product, 4-hydroxy-6-methylpyrimidine, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

Part 2: Chlorination of the Pyrimidine Ring - Synthesis of 4-chloro-6-methylpyrimidine

The hydroxyl group at the 4-position is then converted to a chlorine atom using a suitable chlorinating agent, typically phosphorus oxychloride (POCl₃). This transformation is crucial for enabling subsequent nucleophilic substitution reactions.

Step 2: Experimental Protocol - Chlorination

Materials:

-

4-hydroxy-6-methylpyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (as a catalyst, optional)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a fume hood, suspend 4-hydroxy-6-methylpyrimidine in an excess of phosphorus oxychloride. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

-

Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed with extreme care in a well-ventilated fume hood.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-6-methylpyrimidine.

-

The crude product can be purified by column chromatography on silica gel if necessary.

**Part 3: Regioselective Iodination - The Final Step to 4-Chloro-5-iodo-6-methyl

4-Chloro-5-iodo-6-methylpyrimidine molecular weight and formula

An In-Depth Technical Guide to 4-Chloro-5-iodo-6-methylpyrimidine

Introduction

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis for nucleobases in DNA and RNA and appearing in a vast array of FDA-approved pharmaceuticals and agrochemicals. Its unique electronic properties and multiple sites for functionalization make it a privileged structure in drug discovery. Within this class, halogenated pyrimidines serve as exceptionally versatile intermediates. This guide provides a comprehensive technical overview of this compound (CAS No. 83410-15-5), a multifunctional building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core molecular characteristics, reactivity, potential synthetic applications, and analytical profile, grounding the discussion in established chemical principles.

Core Molecular Profile

This compound is a solid organic compound characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position, an iodine atom at the 5-position, and a methyl group at the 6-position. This specific arrangement of functional groups provides a rich platform for sequential and site-selective chemical modifications.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 83410-15-5 | [1] |

| Molecular Formula | C₅H₄ClIN₂ | [1][2] |

| Molecular Weight | 254.46 g/mol | |

| Monoisotopic Mass | 253.91077 Da | [2] |

| InChIKey | PJJJWNAVCYJROL-UHFFFAOYSA-N | [2] |

| SMILES | CC1=C(C(=NC=N1)Cl)I | [2] |

It is important to distinguish between Molecular Weight and Monoisotopic Mass . The molecular weight (254.46 g/mol ) is the weighted average of the masses of all naturally occurring isotopes of the constituent atoms. In contrast, the monoisotopic mass (253.91077 Da) is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N). The latter is crucial for high-resolution mass spectrometry, where it allows for precise identification of the compound.

Caption: 2D Structure of this compound.

Physicochemical Properties, Handling, and Storage

Properties:

-

Appearance: Typically supplied as an off-white solid.[1]

-

Physical Form: Solid.

-

Purity: Commercially available with purities often around 97% or higher.

Storage and Stability: Commercial suppliers provide varied storage recommendations, which may depend on the purity grade and intended application. Common recommendations include refrigeration at 2-8°C for short-term storage and colder temperatures (-20°C) for long-term preservation, often under an inert atmosphere like argon and protected from light to prevent degradation.[1] As with many halogenated heterocycles, prolonged exposure to moisture and light should be avoided.

Safety and Handling: No specific safety data sheet (SDS) for this compound was returned in the search. However, based on data for structurally related halogenated pyrimidines, standard laboratory precautions are warranted.[3][4][5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Engineering Controls: Handle only in a well-ventilated area or, preferably, within a chemical fume hood to avoid inhalation of dust.[6]

-

Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[3][5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3]

Disclaimer: This information is based on related compounds. The user must consult the specific, supplier-provided Safety Data Sheet (SDS) for CAS 83410-15-5 before handling.

Synthesis and Chemical Reactivity

Caption: Plausible synthetic workflow for this compound.

Plausible Synthesis Protocol:

-

Iodination: 6-Methyluracil can be regioselectively iodinated at the electron-rich C5 position using an electrophilic iodine source like N-Iodosuccinimide (NIS) or a mixture of iodine and a base to yield 5-iodo-6-methyluracil.

-

Chlorination: The resulting iodinated uracil can then be treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline. This step converts the hydroxyl groups (in the tautomeric amide form) into chloro groups, yielding the final product.

Chemical Reactivity: The true value of this compound lies in its differential reactivity, which allows for programmed, site-selective functionalization.

-

At the 4-Position (C-Cl bond): The chlorine atom is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . It can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse side chains.

-

At the 5-Position (C-I bond): The iodine atom is an excellent participant in metal-catalyzed cross-coupling reactions . This site is ideal for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) couplings. The C-I bond is generally more reactive in these transformations than the C-Cl bond, allowing for selective functionalization at the C5 position while leaving the C4-chloro group intact for subsequent SₙAr reactions.

Caption: Key reaction sites on the this compound scaffold.

Applications in Research and Development

This molecule is not an end-product but a strategic intermediate. Its utility is primarily in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

-

Drug Discovery Scaffold: Pyrimidine derivatives are known to possess a wide range of biological activities, including antiviral and anticancer properties.[7] This building block allows for the systematic exploration of chemical space around the pyrimidine core. For instance, libraries of compounds can be generated by first performing a Suzuki coupling at the C5 position followed by reacting the C4 position with a diverse set of amines. This approach is central to modern lead optimization in drug discovery.[8]

-

Agrochemical Synthesis: Similar to pharmaceuticals, the pyrimidine core is present in many herbicides and fungicides.[7] The reactivity of this intermediate makes it a valuable precursor for creating novel agrochemicals.

Analytical Characterization

Definitive structural confirmation and purity assessment rely on standard analytical techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is ideal for confirming the elemental composition. The predicted monoisotopic mass is 253.91077 Da for the neutral molecule.[2] Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can aid in identification in ion mobility-mass spectrometry.

| Adduct | m/z (Predicted) | CCS (Ų) (Predicted) |

| [M+H]⁺ | 254.91805 | 125.9 |

| [M+Na]⁺ | 276.89999 | 130.2 |

| [M-H]⁻ | 252.90349 | 120.5 |

| Source: PubChemLite[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to be relatively simple. A singlet corresponding to the C2 proton would appear in the aromatic region (likely > 8.5 ppm). A second singlet for the three protons of the C6-methyl group would appear in the aliphatic region (likely ~2.5 ppm).

-

¹³C NMR: Six distinct signals would be expected, corresponding to the five carbons in the ring and the one methyl carbon. The carbons attached to the electronegative halogens (C4 and C5) and nitrogens would be significantly downfield.

This compound is a high-value chemical intermediate offering researchers a powerful tool for molecular construction. Its well-defined sites of differential reactivity—a chlorine atom primed for nucleophilic substitution and an iodine atom ready for cross-coupling reactions—enable the controlled and sequential synthesis of complex, highly functionalized pyrimidine derivatives. This versatility firmly establishes its role as a key building block in the discovery and development of novel pharmaceuticals, agrochemicals, and functional materials.

References

- 1. This compound|CAS 83410-15-5 [rlavie.com]

- 2. PubChemLite - this compound (C5H4ClIN2) [pubchemlite.lcsb.uni.lu]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. aksci.com [aksci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. nbinno.com [nbinno.com]

- 8. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Chloro-5-iodo-6-methylpyrimidine: A Technical Guide

Molecular Structure and its Spectroscopic Implications

4-Chloro-5-iodo-6-methylpyrimidine possesses a unique substitution pattern on the pyrimidine ring, which dictates its electronic and vibrational properties, and consequently, its spectroscopic signatures. The presence of a methyl group, a chloro group, and an iodo group on the electron-deficient pyrimidine core leads to a distinct set of signals in various spectroscopic techniques. The general reactivity of halopyrimidines is influenced by the nature and position of the halogen, with the C-I bond being the most susceptible to cleavage in cross-coupling reactions due to its lower bond dissociation energy compared to the C-Cl bond[1].

Molecular Structure of this compound

References

solubility of 4-Chloro-5-iodo-6-methylpyrimidine in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Chloro-5-iodo-6-methylpyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery as a versatile building block for the synthesis of targeted therapeutic agents. Its utility in subsequent synthetic transformations is profoundly influenced by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive publicly available solubility data for this specific compound, this guide furnishes a robust framework for researchers to determine its solubility in-house. It includes a detailed experimental protocol for thermodynamic solubility determination, discusses the theoretical underpinnings of its solubility based on its physicochemical properties, and presents a logical framework for solvent selection in research and development settings.

Introduction: The Pivotal Role of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that dictates its journey from a laboratory curiosity to a viable therapeutic agent. For a compound like this compound, which serves as a foundational scaffold in the synthesis of numerous potential drugs, understanding its behavior in different solvent systems is paramount. Poor solubility can lead to challenges in reaction kinetics, purification, formulation, and ultimately, bioavailability. This guide is designed to equip researchers with the necessary tools and knowledge to systematically evaluate and understand the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of a compound's intrinsic properties is essential for predicting its solubility behavior. Below is a summary of the known physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 83410-15-5 | |

| Molecular Formula | C5H4ClIN2 | |

| Molecular Weight | 254.46 g/mol | |

| Physical Form | Solid | |

| Storage Conditions | Store at -20°C, protected from light, under an inert atmosphere (e.g., Argon) |

The presence of a chloro, an iodo, and a methyl group on the pyrimidine ring suggests a molecule with moderate polarity. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, potentially influencing its solubility in protic solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, the following factors are expected to influence its solubility:

-

Polarity: The molecule possesses both polar (C-Cl, C-I, and pyrimidine ring nitrogens) and non-polar (methyl group, aromatic ring) regions. Its solubility will be favored in solvents with a compatible polarity.

-

Hydrogen Bonding: The pyrimidine nitrogens can accept hydrogen bonds. Protic solvents like alcohols (e.g., methanol, ethanol) can act as hydrogen bond donors, potentially leading to favorable interactions and increased solubility.

-

Dipole-Dipole Interactions: The polar bonds in the molecule will lead to dipole moments, which can interact favorably with polar aprotic solvents (e.g., DMSO, DMF, acetonitrile).

-

Van der Waals Forces: These forces will be present in all solvent interactions and will be the dominant forces in non-polar solvents (e.g., hexane, toluene).

The following diagram illustrates the logical relationship between the compound's properties and its expected solubility in different solvent classes.

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Thermodynamic Solubility

Given the lack of specific solubility data, an experimental approach is necessary. The following protocol for determining thermodynamic (equilibrium) solubility is adapted from established methods for pyrimidine derivatives. This method measures the concentration of a saturated solution at equilibrium.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, toluene, ethyl acetate)

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars or orbital shaker

-

Constant temperature incubator or water bath

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. An excess is crucial to ensure a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature environment (e.g., 25 °C) and agitate them using a magnetic stirrer or orbital shaker for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

-

The following diagram outlines the experimental workflow for determining thermodynamic solubility.

Caption: Experimental workflow for thermodynamic solubility determination.

Expected Solubility Trends and Solvent Selection

Based on the principles outlined in Section 3, the following trends in solubility for this compound can be anticipated:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to strong dipole-dipole interactions. Many pyrimidine derivatives show good solubility in DMSO.

-

Moderate to Good Solubility: Likely in polar protic solvents such as methanol and ethanol. The ability of these solvents to donate hydrogen bonds to the pyrimidine nitrogens should facilitate dissolution. Studies on other pyrimidine derivatives have often utilized methanol as a solvent.

-

Moderate Solubility: In solvents of intermediate polarity like acetone and ethyl acetate.

-

Low Solubility: Expected in non-polar solvents such as toluene and hexane, where the dominant intermolecular forces (Van der Waals) may not be sufficient to overcome the crystal lattice energy of the solid compound.

For practical applications in a research setting, the choice of solvent will depend on the specific requirements of the experiment:

-

Reaction Solvent: A solvent that provides good solubility for all reactants and reagents is ideal.

-

Purification (Crystallization): A solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures is desirable.

-

Biological Assays: DMSO is a common choice for preparing stock solutions for in vitro assays, but the final concentration should be kept low (typically <0.5%) to avoid cellular toxicity.

Conclusion

The Crystal Structure of Substituted Methylpyrimidines: From Supramolecular Synthesis to Pharmaceutical Application

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Scaffold as a Privileged Structure

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous bioactive molecules, including natural products and synthetic drugs.[1][2][3] Its derivatives exhibit a vast range of therapeutic properties, acting as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3][4] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which dictates how they interact with target macromolecules. Consequently, a profound understanding of their solid-state structure, or crystal structure, is not merely an academic exercise; it is a critical component of rational drug design, polymorphism screening, and formulation development.

This guide provides a technical overview of the principles and practices involved in determining and analyzing the crystal structures of substituted methylpyrimidines. Moving beyond a simple recitation of data, it delves into the causality behind experimental choices, the logic of supramolecular assembly, and the application of computational tools to achieve a holistic understanding of these vital compounds.

Section 1: The Supramolecular Chemistry of Methylpyrimidines: Principles of Crystal Engineering

The assembly of molecules into a crystalline lattice is a process of "molecular recognition," governed by a complex interplay of non-covalent intermolecular interactions.[5] Crystal engineering seeks to understand and control these interactions to design new solids with desired properties.[5] For substituted methylpyrimidines, the crystal packing is primarily dictated by a hierarchy of interactions, from strong hydrogen bonds to weaker, yet cumulatively significant, forces.

Key Intermolecular Interactions:

-

Hydrogen Bonds: As the most directional and strongest of the common non-covalent forces, hydrogen bonds are the primary drivers of crystal packing in many pyrimidine derivatives.[6] The nitrogen atoms of the pyrimidine ring are excellent hydrogen bond acceptors, while substituents like amino (-NH2) and hydroxyl (-OH) groups act as effective donors. This leads to the formation of predictable and robust structural motifs.[1][7]

-

π-π Stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions, though weaker than hydrogen bonds, are crucial for stabilizing the packing of planar molecules.[1][8]

-

van der Waals Forces: These are ubiquitous, non-directional forces that contribute significantly to the overall lattice energy.[9] While individually weak, they become important in the absence of stronger directing groups.[10]

These interactions often combine to form supramolecular synthons : robust and recurring patterns of intermolecular connections that act as the building blocks of the crystal.[5][11] For example, the self-association of 2-aminopyrimidine moieties via a pair of N-H···N hydrogen bonds creates a highly stable centrosymmetric R²₂(8) ring motif, a common synthon in this class of compounds.[12]

Caption: Primary intermolecular forces driving crystal packing.

Section 2: Experimental Determination of Crystal Structure: A Self-Validating Workflow

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the atomic arrangement within a crystalline solid.[13][14] It provides unambiguous and precise three-dimensional structural data, which is foundational for drug design and QSAR studies.[13] The process is a self-validating system, with internal checks and quality metrics that ensure the trustworthiness of the final model.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

Step 1: Crystal Growth (The Rate-Limiting Step) The prerequisite for any SC-XRD study is a high-quality single crystal, typically 0.1-0.3 mm in size. This is often the most challenging step.[13]

-

Methodology:

-

Slow Solvent Evaporation: Dissolve the purified methylpyrimidine derivative in a suitable solvent or solvent mixture to near-saturation. The container is loosely covered to allow the solvent to evaporate over several days or weeks, gradually increasing the solute concentration and promoting the formation of well-ordered crystals.[7]

-

Slow Cooling: Prepare a saturated solution at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. As solubility decreases with temperature, the solution becomes supersaturated, leading to crystallization.[15]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a "non-solvent" in which the compound is poorly soluble. The non-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

-

-

Causality: The key is to approach supersaturation slowly. Rapid precipitation traps solvent and introduces defects, resulting in poor diffraction quality. Slow, controlled growth allows molecules to arrange themselves into a minimum-energy, well-ordered lattice.

Step 2: Data Collection

-

Methodology:

-

A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

The crystal is placed on the diffractometer (e.g., a Bruker SMART APEX) and cooled under a stream of liquid nitrogen (typically to ~100-120 K).[15][16]

-

A monochromatic X-ray beam (e.g., Mo-Kα, λ = 0.71073 Å) is directed at the crystal.[16]

-

The crystal is rotated, and a series of diffraction images are collected by a detector (e.g., a CCD or CMOS detector).[14] Each image captures the intensity and position of the diffracted X-ray spots.[14]

-

-

Causality: Data is collected at cryogenic temperatures to minimize the thermal vibration of atoms.[15] This results in sharper diffraction spots at higher angles, leading to a more precise and detailed final structure.

Step 3: Structure Solution and Refinement

-

Methodology:

-

Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.

-

Structure Solution: The phase information, which is lost during the experiment, is computationally determined using direct methods or Patterson methods. This yields an initial, approximate electron density map. Software like SHELXS is commonly used for this step.[1]

-

Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using a full-matrix least-squares technique on F².[1][16] This iterative process minimizes the difference between the observed diffraction pattern and the one calculated from the model.

-

-

Trustworthiness: The quality of the final structure is assessed using agreement indices, primarily the R-factor (R1). An R1 value below 0.05 (5%) is generally considered indicative of a well-refined structure for small molecules.

Caption: The workflow of single-crystal X-ray crystallography.

Section 3: Influence of Substitution on Crystal Packing

The nature and position of substituents on the methylpyrimidine ring are the primary determinants of the final crystal structure. By altering the molecule's steric profile and hydrogen bonding capabilities, substituents guide the formation of distinct supramolecular architectures.

-

Hydroxymethyl Substituents: In a series of 5-hydroxymethylpyrimidines, the hydroxyl group acts as a potent hydrogen bond donor. This typically results in the formation of O–H···N hydrogen bonds with a pyrimidine nitrogen atom of an adjacent molecule, leading to the assembly of one-dimensional chains.[1] These chains are then further linked by weaker interactions like N-H···N or C-H···π contacts to build the 3D structure.[1]

-

Thio- and Benzylsulfanyl Substituents: The introduction of sulfur-containing groups, such as in 4-thiopyrimidine derivatives, can lead to different packing motifs. While classical hydrogen bonds still play a role, weaker C-H···S interactions can become structurally significant. The conformation of the molecule, particularly the dihedral angles between the pyrimidine and other attached rings, is a key feature defining the packing.[17]

-

Amino and Chloro Substituents: Even simple substituents can induce measurable changes. A comparative study showed that chlorine substitution shortens adjacent ring bonds, while methyl and amino groups cause a slight lengthening.[15] In 2,4-diaminopyrimidine salts, the amino groups are primary hydrogen bond donors, forming extensive networks with counter-ions through N-H···O and N-H···N interactions, often leading to complex layered or channeled structures.[4]

Caption: The R²₂(8) hydrogen-bonded dimer synthon.

Comparative Crystallographic Data

| Compound/Derivative Class | Substituent(s) | Space Group | Key Supramolecular Motif(s) |

| 5-Hydroxymethylpyrimidines[1] | -CH₂OH, -NHR | P2₁/c | O–H···N hydrogen-bonded C(6) chains |

| 4-Thiopyrimidine Derivatives[17] | -S-CH₂-Ar, -CH₂OH | P-1, P2₁/c | 1D chains via C-H···O/N interactions |

| 5-Methylpyrimidine[15] | -CH₃ | P2₁/c | Close-packed structure driven by VdW forces |

| 2-Aminopyrimidine[15] | -NH₂ | P2₁/c | N-H···N hydrogen-bonded dimers |

| 2,4-Diaminopyrimidine Salts[4] | -NH₂, various anions | P-1, P2₁/c, C2/c | Extensive N-H···O and N-H···N networks |

| Dihydropyrimidine Carboxylate[16] | -NO₂, -COOCH₃ | P2₁/c | N-H···O hydrogen-bonded dimers |

Section 4: Advanced Structural Analysis and Phenomena

Hirshfeld Surface Analysis

Beyond visual inspection of packing diagrams, Hirshfeld surface analysis provides a powerful computational method for visualizing and quantifying intermolecular interactions.[18] The Hirshfeld surface is mapped with properties like dᵢ (distance to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside), which can be plotted on a 2D "fingerprint plot."[18] This allows for a quantitative breakdown of the contribution of different contact types (e.g., H···H, C···H, N···H) to the overall crystal packing, confirming the dominant role of interactions like hydrogen bonding.[8][16]

Polymorphism

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[10][11] This phenomenon is of paramount importance in the pharmaceutical industry, as different polymorphs can have drastically different physical properties, including solubility, dissolution rate, stability, and bioavailability. The formation of a particular polymorph can be influenced by subtle changes in crystallization conditions (solvent, temperature, cooling rate) or by the conformational flexibility of the molecule itself.[11][19] For substituted methylpyrimidines, the competition between different possible hydrogen bonding synthons can lead to the formation of multiple polymorphic forms, making comprehensive polymorphic screening an essential step in drug development.[10][11]

Section 5: The Role of Crystallographic Databases

The collective knowledge from decades of crystallographic studies is curated and stored in publicly accessible databases. The foremost of these for small organic molecules is the Cambridge Structural Database (CSD) .[20][21][22]

-

A Centralized Repository: The CSD contains over a million crystal structures, providing an unparalleled resource for structural chemists.[22][23] It allows researchers to retrieve, visualize, and analyze the structures of known methylpyrimidine derivatives.

-

Knowledge-Based Analysis: Beyond simple retrieval, the software associated with the CSD enables powerful data mining.[24] Researchers can perform systematic analyses of geometric parameters, study the prevalence of certain supramolecular synthons, and identify trends in crystal packing across large families of related compounds. This knowledge-based approach is invaluable for predicting how a novel substituted methylpyrimidine might crystallize.

Conclusion

The crystal structure of a substituted methylpyrimidine is the result of a delicate balance of intermolecular forces, guided by the electronic and steric properties of its substituents. Understanding this structure is fundamental to controlling the solid-state properties of these pharmaceutically vital compounds. An integrated approach, combining meticulous experimental work via Single-Crystal X-ray Diffraction with advanced computational analysis and the vast knowledge base of the Cambridge Structural Database, provides the necessary framework. This synergy empowers researchers to move from simple structure determination to true crystal engineering, enabling the rational design of methylpyrimidine-based drugs with optimized efficacy, stability, and performance.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and antiinflammatory activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts | MDPI [mdpi.com]

- 5. repository.ias.ac.in [repository.ias.ac.in]

- 6. mdpi.com [mdpi.com]

- 7. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Polymorphism in early development: The account of MBQ-167 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Crystal engineering of analogous and homologous organic compounds: hydrogen bonding patterns in trimethoprim hydrogen phthalate and trimethoprim hydrogen adipate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. scispace.com [scispace.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Fingerprinting intermolecular interactions in molecular crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 19. Polymorphism in a secondary phosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Cambridge Structural Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 22. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 23. New insights and innovation from a million crystal structures in the Cambridge Structural Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]

Theoretical Reactivity of 4-Chloro-5-iodo-6-methylpyrimidine: A Comprehensive Technical Guide for Drug Discovery

Abstract

This technical guide provides an in-depth theoretical analysis of the reactivity of 4-Chloro-5-iodo-6-methylpyrimidine, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Leveraging established principles of organic chemistry and computational analysis of analogous structures, this whitepaper offers a predictive framework for the selective functionalization of this versatile building block. We will explore its electronic properties, predict the regioselectivity of key cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—and discuss other important transformations such as nucleophilic aromatic substitution and metallation. This guide is intended for researchers, scientists, and drug development professionals seeking to strategically incorporate this pyrimidine derivative into their synthetic workflows.

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to engage in various biological interactions, coupled with its synthetic tractability, makes it a cornerstone of modern drug design. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of physicochemical properties and biological activity. Dihalogenated pyrimidines, in particular, serve as versatile precursors for the introduction of molecular diversity through a variety of chemical transformations.

This guide focuses on the theoretical reactivity of a specific, yet highly promising, dihalogenated pyrimidine: this compound. The presence of two distinct halogen atoms at the C4 and C5 positions, along with a methyl group at C6, presents a unique landscape of reactivity that can be exploited for selective chemical modifications. Understanding the underlying electronic and steric factors governing its reactivity is paramount for its effective utilization in the synthesis of complex molecular architectures.

Proposed Synthesis of this compound

Caption: Proposed synthetic route to this compound.

This proposed synthesis leverages well-established methodologies for the halogenation of pyrimidine rings. The initial iodination at the C5 position is a common transformation for uracil derivatives. Subsequent treatment with a chlorinating agent such as phosphorus oxychloride (POCl3) would then convert the uracil to the desired 4-chloropyrimidine.

Theoretical Analysis of Electronic Structure and Reactivity

The reactivity of this compound is fundamentally governed by the electronic distribution within the pyrimidine ring and the nature of the carbon-halogen bonds. While specific computational data for this exact molecule is not available, we can infer its properties from studies on analogous compounds, such as 4,6-dichloro-5-methylpyrimidine.[2][3]

Molecular Electrostatic Potential (MEP) and Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is a powerful tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the electron-withdrawing nature of the two nitrogen atoms and the halogen substituents will render the pyrimidine ring electron-deficient. The most positive (blue) regions, indicating susceptibility to nucleophilic attack, are expected to be located on the carbon atoms of the pyrimidine ring, particularly C4 and C6. The halogen atoms and the nitrogen lone pairs will represent regions of negative potential (red).

Mulliken charge analysis, a method for estimating partial atomic charges, would further quantify this charge distribution.[4] It is anticipated that the carbon atoms attached to the halogens (C4 and C5) will carry a partial positive charge, making them susceptible to nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the LUMO is related to the electron affinity, and a lower LUMO energy indicates a greater susceptibility to nucleophilic attack.[5][6][7][8] For this compound, the LUMO is expected to be localized over the electron-deficient pyrimidine ring, with significant contributions from the C4 and C6 positions. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Bond Dissociation Energies (BDEs) of Carbon-Halogen Bonds

The relative reactivity of the C4-Cl and C5-I bonds is a critical factor in determining the regioselectivity of many reactions. The bond dissociation energy (BDE) is the energy required to homolytically cleave a bond. Generally, for carbon-halogen bonds, the BDE decreases down the group: C-F > C-Cl > C-Br > C-I.[9][10] This trend suggests that the C5-I bond in this compound will be significantly weaker and therefore more reactive than the C4-Cl bond. This difference in BDE is a key predictor of regioselectivity in palladium-catalyzed cross-coupling reactions, where oxidative addition to the C-X bond is often the rate-determining step.

Predicted Reactivity in Key Organic Transformations

Based on the theoretical principles outlined above, we can predict the reactivity of this compound in several important classes of organic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation. The regioselectivity in dihalogenated pyrimidines is a subject of considerable interest.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[9][11][12] Given the significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond, it is highly probable that the Suzuki-Miyaura coupling of this compound will occur selectively at the C5 position.

Caption: Predicted regioselective Suzuki-Miyaura coupling at the C5 position.

Experimental Protocol (General):

-

To a degassed solution of this compound (1.0 equiv) and the desired arylboronic acid (1.1-1.5 equiv) in a suitable solvent (e.g., dioxane, toluene, or DMF/water), add a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 2-5 mol%) and a base (e.g., K2CO3, Cs2CO3, 2-3 equiv).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[13][14][15][16] Similar to the Suzuki coupling, the higher reactivity of the C-I bond dictates that the Sonogashira coupling will preferentially occur at the C5 position.

Caption: Predicted regioselective Sonogashira coupling at the C5 position.

Experimental Protocol (General):

-

To a degassed solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF, DMF, or triethylamine), add a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, diisopropylethylamine, 2-3 equiv).

-

Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride, water, and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the residue by column chromatography.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[17][18][19] The selective amination of this compound is also predicted to occur at the C5 position due to the lability of the C-I bond.

Caption: Predicted regioselective Buchwald-Hartwig amination at the C5 position.

Experimental Protocol (General):

-

In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a strong base (e.g., NaOtBu, K3PO4, 1.5-2.5 equiv).

-

Add a dry, degassed solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry, filter, and concentrate.

-

Purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). In dihalopyrimidines, the position of substitution is influenced by both electronic and steric factors. For this compound, the C4 position is activated by two adjacent nitrogen atoms, making it a likely site for nucleophilic attack. While the C-I bond is weaker, the electronic activation at C4 is a dominant factor in SNAr reactions. Therefore, it is predicted that SNAr will occur preferentially at the C4 position.[20][21][22]

References

- 1. researchgate.net [researchgate.net]

- 2. STRUCTURAL, ELECTRONIC AND VIBRATIONAL STUDY OF 4, 6-DICHLORO-5-METHYLPYRIMIDINE: A DFT APPROACH | Journal of Institute of Science and Technology [nepjol.info]

- 3. nepjol.info [nepjol.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. research.rug.nl [research.rug.nl]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 20. Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and antimicrobial evaluation of 5-iodopyrimidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Stability and Storage of 4-Chloro-5-iodo-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 4-Chloro-5-iodo-6-methylpyrimidine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its inherent reactivity, dictated by the presence of two distinct halogen substituents on the electron-deficient pyrimidine core, necessitates a thorough understanding of its chemical stability to ensure the integrity of research and development activities. This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and potential degradation pathways of this compound. We will delve into the mechanistic rationale behind its stability, outline protocols for handling and stability assessment, and offer field-proven insights to maintain its quality and performance in demanding research environments.

Introduction: The Duality of Reactivity and Stability

The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, including nucleic acids and a plethora of pharmaceuticals.[1] The functionalization of this core with halogen atoms, as seen in this compound, imparts a unique chemical reactivity that is both a boon for synthetic chemists and a challenge for long-term storage and handling. The electron-withdrawing nature of the pyrimidine ring, coupled with the good leaving group ability of the chloro and iodo substituents, makes the molecule susceptible to nucleophilic attack. Understanding the delicate balance between desired reactivity and unwanted degradation is paramount for its effective utilization in drug discovery pipelines. This guide aims to provide the necessary framework for researchers to confidently handle and store this valuable reagent.

Physicochemical Properties and Recommended Storage

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C5H4ClIN2 | [2][3] |

| Molecular Weight | 254.46 g/mol | |

| Appearance | White to yellow solid | [4] |

| Storage Temperature | -20°C | [2][3][4] |

Optimal Storage Conditions:

Based on supplier recommendations and the inherent chemical nature of the compound, the following storage conditions are mandated to ensure long-term stability:

-

Temperature: Store frozen at -20°C.[2][3][4] This significantly reduces the rate of potential degradation reactions.

-

Light: Protect from light.[2][3] Halogenated organic compounds can be susceptible to photodegradation, leading to the formation of radical species and subsequent decomposition.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon).[2][3] This mitigates the risk of oxidation and reactions with atmospheric moisture.

-

Moisture: Keep in a dry, sealed container. The compound is susceptible to hydrolysis.

The causality behind these stringent storage conditions lies in the chemical reactivity of the molecule, which we will explore in the subsequent sections.

Key Factors Influencing Chemical Stability

The stability of this compound is primarily influenced by its susceptibility to nucleophilic attack, hydrolysis, and photodegradation.

Susceptibility to Nucleophilic Attack and Hydrolysis

The pyrimidine ring is electron-deficient, which activates the C4-chloro and C5-iodo positions towards nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4 position is particularly labile due to the additional activation by the adjacent nitrogen atoms.

Hydrolysis: Water, although a weak nucleophile, can hydrolyze the C-Cl bond, especially under non-neutral pH conditions or elevated temperatures, leading to the formation of the corresponding pyrimidone derivative. Studies on other chloropyrimidines have shown that the rate of hydrolysis is highly dependent on the pH and the substitution pattern on the pyrimidine ring.[5][6] The presence of acid can catalyze this hydrolysis.[6]

Photostability

Halogenated aromatic compounds, in general, can be sensitive to light. The energy from UV or even visible light can be sufficient to induce homolytic cleavage of the carbon-halogen bond, particularly the weaker carbon-iodine bond. This can initiate radical chain reactions, leading to a complex mixture of degradation products. Therefore, storing the compound in amber vials or in the dark is a critical preventative measure.

Thermal Stability

Potential Degradation Pathways

Based on the known reactivity of halogenated pyrimidines, several degradation pathways can be postulated for this compound.

Caption: Potential degradation pathways of this compound.

The primary degradation pathways are expected to be:

-

Hydrolysis: Reaction with water to replace the chlorine atom with a hydroxyl group, forming the tautomeric pyrimidone.

-

Amination: Reaction with primary or secondary amines, which are common reagents in drug discovery, to yield the corresponding amino-pyrimidine adducts.

-

Reductive Dehalogenation: The iodo group is generally more susceptible to reductive cleavage than the chloro group. This can occur in the presence of reducing agents or under certain catalytic conditions.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of this compound in research, it is crucial to perform stability assessments, particularly if the compound has been stored for an extended period or if there are concerns about its handling.

Visual Inspection

A simple yet effective initial assessment is a visual inspection of the material. Any change in color (e.g., from white/off-white to brown) or physical state (e.g., clumping of the solid) can be an indicator of degradation.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing the purity and detecting degradation products.[2] The method should be capable of separating the parent compound from its potential degradants.

Step-by-Step Methodology:

-

Column Selection: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a suitable starting point for the separation of pyrimidine derivatives.[2]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[8] An isocratic method with a mobile phase like Methanol/Water (55/45) has also been reported for pyrimidine derivatives.[2]

-

Detection: UV detection at a wavelength where the parent compound and potential impurities have significant absorbance (e.g., 225 nm) is commonly used.[2]

-

Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity of the compound can be determined by the area percentage of the main peak. The presence of any new peaks indicates the formation of degradation products.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.[9][10][11] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[9]

Caption: Experimental workflow for forced degradation studies.

Protocol for Forced Degradation:

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M hydrochloric acid and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M sodium hydroxide and keep at room temperature or slightly elevated temperature for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60-80°C) for an extended period.

-

Photolytic Degradation: Expose a solution of the compound to UV and/or visible light.

After each stress condition, the samples should be analyzed by the stability-indicating HPLC method to assess the extent of degradation and the profile of the degradation products. For structural elucidation of major degradants, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Long-Term and Accelerated Stability Testing

For critical applications, such as in late-stage drug development, more formal stability testing according to ICH guidelines may be necessary.[4]

-

Long-Term Stability Testing: This involves storing the compound under the recommended storage conditions (-20°C) and testing it at regular intervals (e.g., every 3-6 months) over its proposed shelf life.[12][13]

-

Accelerated Stability Testing: This study is performed under elevated temperature and humidity conditions (e.g., 40°C / 75% RH) for a shorter duration (e.g., 6 months) to predict the long-term stability.[4][12][14]

Conclusion and Best Practices

The chemical stability of this compound is a critical factor that directly impacts its utility in research and development. Its susceptibility to hydrolysis, nucleophilic attack, and photodegradation necessitates strict adherence to recommended storage and handling protocols. By understanding the underlying chemical principles and implementing robust stability assessment procedures, researchers can ensure the integrity of this valuable building block and the reliability of their experimental outcomes.

Key Takeaways and Best Practices:

-

Always store at -20°C, protected from light, and under an inert atmosphere.

-

Handle the compound in a dry, well-ventilated area, and minimize its exposure to atmospheric moisture.

-

Before use, especially after prolonged storage, perform a visual inspection and consider a purity check by HPLC.

-

Be mindful of the compound's reactivity with nucleophiles, including water and amines.

-

For critical applications, consider performing forced degradation studies to understand its stability profile in your specific experimental context.

By following the guidance outlined in this technical guide, researchers can confidently navigate the challenges associated with the handling and storage of this compound, thereby maximizing its potential in the synthesis of novel chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. jetir.org [jetir.org]

- 3. This compound | 83410-15-5 [sigmaaldrich.com]

- 4. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. "Functionalization of aromatic organic molecules through thermal decomp" by Linlin Qin [digitalcommons.unl.edu]

- 8. researchgate.net [researchgate.net]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biomedres.us [biomedres.us]

- 12. ema.europa.eu [ema.europa.eu]

- 13. humiditycontrol.com [humiditycontrol.com]

- 14. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Chloro-5-iodo-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-iodo-6-methylpyrimidine is a versatile trifunctionalized pyrimidine scaffold of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of a chloro, an iodo, and a methyl group on the pyrimidine core imparts a well-defined and predictable reactivity profile, offering multiple avenues for selective functionalization. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, grounded in the fundamental principles of heterocyclic chemistry and supported by established synthetic transformations. We will explore the molecule's electronic landscape, dissect the influence of its substituents on reactivity, and present detailed mechanistic insights into its key reactions. This guide aims to serve as a valuable resource for researchers leveraging this powerful building block in the design and synthesis of novel bioactive molecules.

Introduction: The Strategic Value of a Multifunctional Pyrimidine

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic derivatization of the pyrimidine ring is a cornerstone of drug design, enabling the fine-tuning of physicochemical properties and biological activity. This compound emerges as a particularly valuable building block due to the orthogonal reactivity of its halogen substituents, allowing for sequential and site-selective modifications. The presence of the methyl group further modulates the electronic properties and provides a steric marker. Understanding the inherent electrophilic and nucleophilic potential of each position on this molecule is paramount for its effective utilization in complex synthetic campaigns.

Molecular Architecture and Electronic Landscape

The reactivity of this compound is dictated by the interplay of the electron-deficient pyrimidine ring and the electronic effects of its substituents.

-

The Pyrimidine Core: As a π-deficient heteroaromatic system, the pyrimidine ring is inherently susceptible to nucleophilic attack, particularly at the carbon atoms in positions 2, 4, and 6, which are ortho or para to the ring nitrogens. Conversely, electrophilic substitution on the pyrimidine ring is generally disfavored.

-

Substituent Effects:

-

Chloro Group (C4): The chlorine atom at the C4 position is a moderately deactivating group due to its inductive electron-withdrawing effect. However, its lone pairs can participate in resonance, which is crucial for stabilizing the intermediate in nucleophilic aromatic substitution (SNAr). The C4 position is a prime electrophilic site.

-

Iodo Group (C5): The iodine atom at the C5 position is the most polarizable of the halogens and is an excellent leaving group in transition metal-catalyzed cross-coupling reactions. The C-I bond is weaker than the C-Cl bond, making the C5 position another key electrophilic center, particularly for palladium-catalyzed reactions.

-

Methyl Group (C6): The methyl group at the C6 position is a weak electron-donating group through hyperconjugation. This slightly increases the electron density of the ring and can influence the regioselectivity of nucleophilic attack.

-

The combination of these features creates a molecule with distinct reactive centers, allowing for a predictable and controlled functionalization strategy.

Electrophilic Sites and Key Reactions

The primary electrophilic sites of this compound are the carbon atoms bonded to the halogen atoms, C4 and C5.

C4 Position: The Hub for Nucleophilic Aromatic Substitution (SNAr)

The C4 position is highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This SNAr reaction is a cornerstone of pyrimidine chemistry and proceeds through a Meisenheimer-like intermediate.

Mechanism of SNAr at C4:

-

Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a negatively charged intermediate (Meisenheimer complex).

-

Stabilization: The negative charge in the intermediate is delocalized over the pyrimidine ring, including the electronegative nitrogen atoms, which provides significant stabilization.

-

Chloride Elimination: The chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

Causality in SNAr Reactivity: The high reactivity of the C4 position is a direct consequence of the σ-electron-withdrawing effect of the adjacent nitrogen atom (N3) and the π-electron-withdrawing nature of the pyrimidine ring, which stabilizes the anionic intermediate. The presence of the weakly electron-donating methyl group at C6 has a minor deactivating effect on the C4 position compared to an unsubstituted pyrimidine.

Typical Nucleophiles: A wide range of nucleophiles can be employed in SNAr reactions at the C4 position, including:

-

Amines (primary and secondary)

-

Alkoxides and phenoxides

-

Thiolates

| Nucleophile Type | Product |

| R-NH₂ | 4-Amino-5-iodo-6-methylpyrimidine |

| R-OH / Base | 4-Alkoxy/Aryloxy-5-iodo-6-methylpyrimidine |

| R-SH / Base | 4-Thioether-5-iodo-6-methylpyrimidine |

C5 Position: A Gateway for Carbon-Carbon Bond Formation

The C5 position, bearing the iodo substituent, is the primary site for palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Cl bond allows for highly selective functionalization at this position.[1]